Cas no 83947-58-4 ((E)-1-Propenylboronic Pinacol Ester)

(E)-1-Propenylboronic Pinacol Ester structure
83947-58-4 structure
Nome do Produto:(E)-1-Propenylboronic Pinacol Ester
N.o CAS:83947-58-4
MF:C9H17BO2
MW:168.041083097458
MDL:MFCD15143598
CID:2602409
PubChem ID:329765034

(E)-1-Propenylboronic Pinacol Ester Propriedades químicas e físicas

Nomes e Identificadores

    • 4,4,5,5-Tetramethyl-2-((E)-Propenyl)[1,3,2]Dioxaborolane
    • (E)-1-propenyl boronic pinacol ester
    • 1-propenylpinacolboronate
    • trans-1-Propeneboronic acid pinacol ester
    • trans-2-(1-Propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • (E)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
    • (E)-4,4,5,5-Tetramethyl-2-(prop-1-enyl)-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-((E)-1-propenyl)-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-propenyl)-, (E)- (ZCI)
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1E)-1-propenyl- (9CI)
    • 4,4,5,5-Tetramethyl-2-(1E)-1-propen-1-yl-1,3,2-dioxaborolane (ACI)
    • (E)-2-(1-Propenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-((1E)-prop-1-en-1-yl)-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-[(E)-prop-1-enyl]-1,3,2-dioxaborolane
    • Propen-1-ylboronic acid, pinacol ester
    • trans-1-Propenylboronic acid pinacol ester
    • 4,4,5,5-tetramethyl-2-[(1E)-prop-1-en-1-yl]-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
    • 83947-58-4
    • MFCD15143598
    • trans-propenylboronic acid pinacol ester
    • (E)-1-Propenylboronic Pinacol Ester
    • CS-0179249
    • AS-55710
    • trans-1-Propenylboronic acid pinacol ester, 97%
    • Z1201628034
    • COPMASWDWLENMV-VOTSOKGWSA-N
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1Z)-1-propenyl-
    • AKOS006334178
    • Propen-1-ylboronic acid pinacol ester
    • SCHEMBL1064325
    • A50025
    • EN300-761428
    • 72824-05-6
    • 4,4,5,5-tetramethyl-2-((E)-propenyl)-[1,3,2]dioxaborolane
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1E)-1-propenyl-
    • SCHEMBL11094
    • MDL: MFCD15143598
    • Inchi: 1S/C9H17BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h6-7H,1-5H3/b7-6+
    • Chave InChI: COPMASWDWLENMV-VOTSOKGWSA-N
    • SMILES: CC1(OB(/C=C/C)OC1(C)C)C

Propriedades Computadas

  • Massa Exacta: 168.1321599g/mol
  • Massa monoisotópica: 168.1321599g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 181
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 18.5Ų

Propriedades Experimentais

  • Densidade: 0.881 g/mL at 25 °C
  • Ponto de ebulição: 46-47 ºC (4 Torr)
  • Ponto de Flash: Fahrenheit: 127.4 ° f
    Celsius: 53 ° c
  • Índice de Refracção: n20/D 1.433

(E)-1-Propenylboronic Pinacol Ester Informações de segurança

  • Símbolo: GHS02
  • Palavra de Sinal:Warning
  • Declaração de perigo: H226
  • Número de transporte de matérias perigosas:UN 1993C 3 / PGIII
  • WGK Alemanha:3
  • Código da categoria de perigo: 10

(E)-1-Propenylboronic Pinacol Ester Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
ChemScence
CS-0107206-250mg
(E)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
83947-58-4
250mg
$135.0 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E69440-500mg
1-propenylpinacolboronate
83947-58-4 95%
500mg
¥1460.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E69440-5g
1-propenylpinacolboronate
83947-58-4 95%
5g
¥6640.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E69440-250mg
1-propenylpinacolboronate
83947-58-4 95%
250mg
¥910.0 2023-09-07
eNovation Chemicals LLC
D655618-5g
Propen-1-ylboronic acid pinacol ester
83947-58-4 95%
5g
$1290 2024-08-03
A2B Chem LLC
AH59651-5g
(E)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
83947-58-4 95%
5g
$442.00 2024-04-19
1PlusChem
1P00GARN-50mg
4,4,5,5-Tetramethyl-2-((E)-propenyl)[1,3,2]dioxaborolane
83947-58-4 95%
50mg
$87.00 2024-04-21
1PlusChem
1P00GARN-5g
4,4,5,5-Tetramethyl-2-((E)-propenyl)[1,3,2]dioxaborolane
83947-58-4 95%
5g
$539.00 2024-04-21
Aaron
AR00GAZZ-2.5g
4,4,5,5-Tetramethyl-2-((E)-propenyl)[1,3,2]dioxaborolane
83947-58-4 95%
2.5g
$291.00 2023-12-14
1PlusChem
1P00GARN-250mg
4,4,5,5-Tetramethyl-2-((E)-propenyl)[1,3,2]dioxaborolane
83947-58-4 95%
250mg
$118.00 2024-04-21

(E)-1-Propenylboronic Pinacol Ester Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Phosphine, tricyclohexyl-, tetrafluoroborate(1-) (1:1) Solvents: Dimethylacetamide ;  overnight, 55 °C
Referência
Stereodivergent, kinetically controlled isomerization of terminal alkenes via nickel catalysis
Rubel, Camille Z.; et al, ChemRxiv, 2022, 1, 1-10

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Trimethyl borate Solvents: Diethyl ether ,  Tetrahydrofuran
Referência
Synthesis of chlorotonil A derivatives and studies into the stereoselective intramolecular protonation
Diba, Anastasia Kena, 2010, , ,

Synthetic Routes 3

Condições de reacção
Referência
Organocatalytic aza-Michael Reaction to 3-Vinyl-1,2,4-triazines as a Valuable Bifunctional Platform
Buttard, Floris; et al, Journal of Organic Chemistry, 2019, 84(6), 3702-3714

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Zinc Catalysts: Diphenylphosphine oxide ,  Dichloro[1,2-di(methoxy-κO)ethane]nickel Solvents: Toluene ;  12 h, 60 °C
Referência
Secondary phosphine oxide-activated nickel catalysts for site-selective alkene isomerization and remote hydrophosphination
Huang, Lin; et al, Chem Catalysis, 2022, 2(3), 508-518

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Diethyl ether ;  4 h, rt
Referência
Sequential Coupling of Zincated Hydrazone, Alkenylboronate, and Electrophile That Creates Several Contiguous Stereogenic Centers
Nakamura, Masaharu; et al, Journal of the American Chemical Society, 2004, 126(44), 14344-14345

Synthetic Routes 6

Condições de reacção
1.1 Catalysts: 2924535-40-8 Solvents: Benzene-d6 ,  Toluene-d8 ;  15 min, rt
Referência
Part per million levels of an anionic iron hydride complex catalyzes selective alkene isomerization via two-state reactivity
Garhwal, Subhash ; et al, Chem Catalysis, 2021, 1(3), 631-647

Synthetic Routes 7

Condições de reacção
1.1 Catalysts: (OC-6-22)-Carbonylchlorohydrotris(triphenylphosphine)ruthenium Solvents: Tetrahydrofuran ;  16 h, 60 °C
Referência
Ru-catalyzed isomerization of ω-alkenylboronates towards stereoselective synthesis of vinylboronates with subsequent in situ functionalization
Ho, Guo-Ming; et al, Chemical Science, 2020, 11(23), 5944-5949

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Zinc Catalysts: Diphenylphosphine oxide ,  Dichloro[1,2-di(methoxy-κO)ethane]nickel Solvents: Toluene ;  12 h, 60 °C
Referência
Secondary phosphine oxide-activated nickel catalysts for site-selective alkene isomerization and remote hydrophosphination
Huang, Lin; et al, ChemRxiv, 2021, 1, 1-16

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Diethyl ether ;  4 h, rt
Referência
Diastereoselective Addition of Zincated Hydrazones to Alkenylboronates and Stereospecific Trapping of Boron/Zinc Bimetallic Intermediates by Carbon Electrophiles
Hatakeyama, Takuji; et al, Journal of the American Chemical Society, 2008, 130(46), 15688-15701

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ;  5 min, 0 °C; 0 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ;  4 h, -78 °C
Referência
Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction
Coombs, John R.; et al, Organic Letters, 2015, 17(7), 1708-1711

Synthetic Routes 11

Condições de reacção
1.1 Catalysts: 1H-Imidazo[1,2-a]imidazole, 2,6-bis(1,1-dimethylethyl)-2,3,5,6-tetrahydro-, hydr… Solvents: Hexane ;  5 min, 0 °C
1.2 Reagents: Potassium carbonate Catalysts: Cupric nitrate Solvents: Water ;  5 min, 0 °C
1.3 5 h, 0 °C
1.4 Reagents: Water
Referência
Guanidine-Copper Complex Catalyzed Allylic Borylation for the Enantioconvergent Synthesis of Tertiary Cyclic Allylboronates
Ge, Yicen; et al, Angewandte Chemie, 2019, 58(8), 2382-2386

(E)-1-Propenylboronic Pinacol Ester Raw materials

(E)-1-Propenylboronic Pinacol Ester Preparation Products

Fornecedores recomendados
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zhangzhou Sinobioway Peptide Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Taian Jiayue Biochemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hefei Zhongkesai High tech Materials Technology Co., Ltd
atkchemica
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
atkchemica